molecular formula C14H17N3O B11052110 N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine

N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine

Cat. No.: B11052110
M. Wt: 243.30 g/mol
InChI Key: LDGOZLDQUMPDCZ-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is an organic compound that features a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the reaction of 2-chloromethylpyridine with 2-(2-pyridinyloxy)propylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
  • N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)butyl]amine
  • N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)phenyl]amine

Uniqueness

N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C14H17N3O/c1-12(18-14-7-3-5-9-17-14)10-15-11-13-6-2-4-8-16-13/h2-9,12,15H,10-11H2,1H3

InChI Key

LDGOZLDQUMPDCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CC=N1)OC2=CC=CC=N2

Origin of Product

United States

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